Cas no 1425793-87-8 (N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine)

N-Allyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine is a dibenzazepine derivative with a chloro substitution at the 3-position and an allyl group attached to the nitrogen atom. This compound is of interest in pharmaceutical and organic chemistry research due to its structural similarity to tricyclic antidepressants and antipsychotics. The chloro and allyl functional groups enhance its reactivity, making it a versatile intermediate for further chemical modifications. Its rigid dibenzazepine core provides a stable framework for studying structure-activity relationships. The compound is typically utilized in synthetic pathways targeting CNS-active molecules, offering potential applications in medicinal chemistry and drug development. Proper handling is required due to its reactive nature.
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine structure
1425793-87-8 structure
商品名:N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine
CAS番号:1425793-87-8
MF:C17H16ClN
メガワット:269.768643379211
CID:4554347

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 化学的及び物理的性質

名前と識別子

    • N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
    • CID 89419291
    • Clomipramine HCl EP Impurity G
    • Clomipramine Hydrochloride EP Impurity G
    • Clomipramine Impurity 7(Clomipramine EP Impurity G)
    • Clomipramine EP Impurity G
    • 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
    • 3-Chloro-5-(prop-2-enyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
    • Clomipramine Hydrochloride Impurity G
    • N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine
    • インチ: 1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
    • InChIKey: XULRPNFIPCUIRR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)N(CC=C)C1C=CC=CC=1CC2

計算された属性

  • せいみつぶんしりょう: 269.0971272 g/mol
  • どういたいしつりょう: 269.0971272 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 269.8
  • トポロジー分子極性表面積: 3.2
  • 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

  • 密度みつど: 1.143±0.06 g/cm3(Predicted)
  • ゆうかいてん: 41-43°C
  • ふってん: 391.7±42.0 °C(Predicted)
  • ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • 酸性度係数(pKa): 0.45±0.20(Predicted)

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine セキュリティ情報

  • ちょぞうじょうけん:Refrigerator

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A549725-50mg
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
1425793-87-8
50mg
$ 230.00 2023-09-09
A2B Chem LLC
AE67996-10mg
Clomipramine HCl EP Impurity G
1425793-87-8
10mg
$1038.00 2024-04-20
TRC
A549725-500mg
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
1425793-87-8
500mg
$ 1777.00 2023-09-09

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 関連文献

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepineに関する追加情報

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine: A Comprehensive Overview

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine, with CAS No. 1425793-87-8, is a fascinating compound that has garnered significant attention in the field of organic chemistry and materials science. This compound belongs to the dibenzofuran family, a class of heterocyclic compounds known for their unique electronic properties and potential applications in optoelectronic devices. The structure of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine features a dibenzofuran core with an allyl group attached at the nitrogen atom and a chlorine substituent at the third position. These substituents play a crucial role in modulating the electronic and optical properties of the molecule.

Recent studies have highlighted the importance of dibenzofuran derivatives in the development of advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the allyl group in N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine introduces conjugation effects that enhance the molecule's stability and improve its electronic transport properties. Additionally, the chlorine substituent at the third position contributes to increased electron-withdrawing effects, which can fine-tune the compound's absorption and emission spectra.

The synthesis of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine typically involves a multi-step process that includes Friedel-Crafts alkylation and subsequent functionalization. Researchers have explored various reaction conditions to optimize yield and purity, with recent advancements focusing on green chemistry approaches to minimize environmental impact. The compound's synthesis is often carried out under inert atmospheres to prevent unwanted side reactions, ensuring high-quality products.

In terms of applications, N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine has shown promise in organic electronics due to its excellent charge transport properties. Studies have demonstrated that this compound can act as an efficient electron acceptor in donor–acceptor blends, making it a valuable component in organic photovoltaic devices. Furthermore, its unique fluorescence properties have led to its consideration as a potential candidate for biosensing applications.

Recent research has also explored the use of dibenzofuran derivatives in bioimaging applications. The ability of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine to emit fluorescence under specific wavelengths has made it a subject of interest for real-time monitoring of cellular processes. This emerging application underscores the versatility of this compound across multiple disciplines.

The stability and thermal properties of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine are critical factors for its practical applications. Studies have shown that this compound exhibits good thermal stability up to 250°C under nitrogen atmosphere, making it suitable for high-performance electronic devices. Additionally, its solubility in common organic solvents facilitates its processing into thin films or bulk heterojunctions for device fabrication.

Looking ahead, ongoing research is focused on further enhancing the electronic properties of N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine through strategic substitution patterns. By introducing additional functional groups or altering existing substituents, scientists aim to tailor the compound's properties for specific applications in optoelectronics and sensing technologies.

In conclusion, N-Allyl

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.